Specific Scientific Field: Medicinal Chemistry
Summary of the Application: This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity.
Methods of Application or Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized.
Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridinone core and a dioxaborolane substituent. This compound has garnered interest due to its unique structural features and potential applications in organic synthesis, particularly in cross-coupling reactions. The molecular formula for this compound is with a molecular weight of approximately 235.09 g/mol.
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and amines or thiols for substitution reactions. Major products from these reactions include boronic acids, alcohols, and various substituted derivatives of the original compound.
While specific biological activity data for 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is limited, compounds with similar structures are often investigated for their potential as pharmaceuticals. The interaction of this compound with metal catalysts makes it particularly relevant in the context of the Suzuki–Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction pathway suggests potential applications in drug development and materials science.
The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves:
In industrial settings, these methods are scaled up using large reactors with automated systems to monitor and control reaction parameters to ensure high yield and purity.
The primary application of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one lies in its use as a reagent in organic synthesis. It plays a significant role in:
Interaction studies involving this compound primarily focus on its reactivity with metal catalysts during cross-coupling reactions. The effectiveness of this compound can be influenced by environmental factors such as temperature and the presence of different solvents or ligands. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications.
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is distinguished by its specific substitution pattern on the pyridinone core and the presence of the dioxaborolane group. These features enhance its reactivity compared to similar compounds and enable it to form reversible covalent bonds effectively. Such properties make it particularly valuable in various research and industrial applications.